2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
This compound features a thiadiazolo[2,3-b]quinazolin-5-one core substituted with a 4-(pyridin-2-ylpiperazine-1-carbonyl)phenylamino group. The pyridin-2-ylpiperazine moiety may enhance receptor binding due to its ability to engage in hydrogen bonding and π-π interactions, while the carbonyl group could improve metabolic stability. Although direct biological data for this compound are unavailable, structural analogs (e.g., thiadiazoloquinazolones) exhibit anti-HIV and antibacterial effects, implying plausible therapeutic relevance .
Properties
IUPAC Name |
2-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O2S/c33-22(31-15-13-30(14-16-31)21-7-3-4-12-26-21)17-8-10-18(11-9-17)27-24-29-32-23(34)19-5-1-2-6-20(19)28-25(32)35-24/h1-12H,13-16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMNDPIRDNZXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with shared structural motifs, including piperazine derivatives and heterocyclic cores. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Core Structure Variations: The thiadiazoloquinazolinone core in the target compound and USP/VA-2 is distinct from the dihydroquinazolinone () and pyrazole-quinoline () scaffolds. In contrast, dihydroquinazolinones may exhibit different pharmacokinetic profiles due to reduced ring strain.
Substituent Effects: The target compound’s pyridin-2-ylpiperazine carbonyl substituent is bulkier than USP/VA-2’s 2-methyl group, which could improve target selectivity but reduce solubility. ’s pyrimidin-2-ylpiperazine group offers a similar hydrogen-bonding capacity but lacks the phenylamino linkage present in the target compound.
Biological Activity: USP/VA-2 demonstrates anti-HIV activity against the HIV-2 ROD strain, attributed to its thiadiazoloquinazolinone core and methyl substituent . The target compound’s extended substituent may enhance binding to viral proteases or host-cell receptors, though empirical validation is needed.
Piperazine Moieties: Piperazine derivatives are common in drug design due to their conformational flexibility and ability to modulate pharmacokinetics (e.g., blood-brain barrier penetration) .
Mechanistic and Computational Insights
While direct studies on the target compound are lacking, computational methods such as density-functional theory (DFT) () and correlation-energy functionals () could predict its electronic properties and binding affinities. Molecular docking simulations might reveal interactions with HIV protease or bacterial gyrase, leveraging structural similarities to active analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
